molecular formula C10H20N2O3S B083559 Methionylvaline CAS No. 14486-13-6

Methionylvaline

Cat. No. B083559
CAS RN: 14486-13-6
M. Wt: 248.34 g/mol
InChI Key: BJFJQOMZCSHBMY-YUMQZZPRSA-N
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Description

Synthesis Analysis

Methionylvaline involves methionine as part of its structure. Methionine's role in protein biosynthesis starts as it serves as the initiating amino acid in eukaryotic protein synthesis, indicating its foundational importance in constructing proteins, including those related to Methionylvaline structures (Brosnan, Brosnan, Bertolo, & Brunton, 2007). Methionine is also a precursor in various biochemical pathways, which could include the synthesis of compounds like Methionylvaline.

Molecular Structure Analysis

The structure of Methionylvaline would be predicted based on the structures of methionine and valine. Methionine's structure is significant for its sulfur-containing side chain, which impacts its chemical properties and interactions. For example, the methionyl group can undergo oxidation to form methionine sulfoxide, affecting protein function and structure (Vogt, 1995). This oxidative characteristic might influence the stability and reactivity of Methionylvaline.

Chemical Reactions and Properties

Methionine's chemical properties, such as its susceptibility to oxidation, give insights into Methionylvaline's reactivity. Methionine can be oxidized to methionine sulfoxide, a process that is reversible and can affect protein activity (Vogt, 1995). This redox behavior could be relevant to Methionylvaline, especially in biological contexts where oxidation is a common post-translational modification.

Physical Properties Analysis

The physical properties of Methionylvaline would depend on the characteristics of methionine and valine. Methionine's hydrophobic nature and its tendency to be buried within the hydrophobic core of proteins influence its solubility and interaction with water, which would also be reflected in the physical properties of Methionylvaline (Brosnan et al., 2007).

Chemical Properties Analysis

Methionylvaline's chemical properties can be inferred from the behavior of methionine, such as its role in methylation processes and susceptibility to oxidation. Methionine acts as a donor in transmethylation processes and is vital in the synthesis of S-adenosylmethionine, a major methyl group donor in biological reactions (Brosnan et al., 2007). These characteristics might influence the reactivity and biochemical applications of Methionylvaline.

Scientific Research Applications

  • Cancer Therapy : Methionine's elevated use by cancer cells is termed MET dependence. Studies have shown that targeting MET with recombinant methioninase (rMETase) can inhibit the growth of cancer cells. Oral recombinant methioninase (o-rMETase) has demonstrated efficacy in arresting tumor growth in a patient-derived orthotopic xenograft model of BRAF-V600E mutant melanoma, indicating its potential for chronic cancer therapy and prevention (Kawaguchi et al., 2018).

  • Biomedical Applications : Methionine, due to its versatile features and multifunctional properties, holds immense potential for biomedical applications. Its applications in cancer treatment, diagnosis, and the efficacy of its metabolic derivative, S-adenosylmethionine (SAM), in treating liver diseases have been explored. Methionine-restriction therapy is also suggested as a promising approach for treating diseases like COVID-19 (Liu et al., 2021).

  • Metabolic Studies : Methionyl-GH (met-GH) infusions inhibit the growth hormone response to GH-releasing hormone (GHRH), suggesting a potential autoinhibition of GH at the pituitary level. This provides insights into GH regulation and its implications in metabolic disorders (Pontiroli et al., 1991).

  • Agricultural Applications : Methionine elicits H2O2 generation and defense gene expression in plants like grapevine, reducing infections like Plasmopara viticola. This suggests its role in plant defense and potential agricultural applications (Boubakri et al., 2013).

  • Neuroimaging : 11C-methionine PET imaging is used for the high detection rate of brain tumors and good lesion delineation, especially in the assessment of primary gliomas, brain metastases, and differentiation between tumor recurrence and radiation necrosis (Glaudemans et al., 2013).

  • Protein Metabolism : Methionyl-methionine dipeptide improves reproductive performance over methionine alone in methionine-deficient mice, indicating its potential benefits in dietary supplementation and fetal development (Chen et al., 2019).

Safety And Hazards

The safety and hazards associated with Methionylvaline are not detailed in the available literature .

properties

IUPAC Name

(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O3S/c1-6(2)8(10(14)15)12-9(13)7(11)4-5-16-3/h6-8H,4-5,11H2,1-3H3,(H,12,13)(H,14,15)/t7-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJFJQOMZCSHBMY-YUMQZZPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C(CCSC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)O)NC(=O)[C@H](CCSC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00426665
Record name L-Methionyl-L-valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00426665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methionylvaline

CAS RN

14486-13-6
Record name L-Methionyl-L-valine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14486-13-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Methionyl-L-valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00426665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
45
Citations
JM Wu - FEBS letters, 1980 - core.ac.uk
… blue on the formation of the initial dipeptide, methionylvaline, as measured by the addition … Table 2 Effect of cibacron blue on the formation of the initial dipeptide, methionylvaline, in …
Number of citations: 5 core.ac.uk
J Kopoldova, J Liebster, E Gross - Radiation Research, 1967 - JSTOR
In our preceding paper (1) the radiation chemical degradation of eleven tides and tripeptides was studied in aqueous oxygenated and oxygen-free so Analysis of the products formed …
Number of citations: 34 www.jstor.org
JM Wu, CP Cheung, RJ Suhadolnik - Journal of Biological Chemistry, 1978 - Elsevier
… methionylvaline synthesis was determined by measuring the addition of valine to [""S]Met-tRNAfM" to form methionylvaline … The data show that 0.16 mM NAD' increases methionylvaline …
Number of citations: 20 www.sciencedirect.com
JM Cimadevilla, G Kramer, P Pinphanichakarn… - Archives of Biochemistry …, 1975 - Elsevier
… isolated from reticulocytes incubated with NaF nor does it inhibit initiation factor-dependent formation of methionylpuromycin, but it inhibits globin mRNA-dependent methionylvaline …
Number of citations: 22 www.sciencedirect.com
NA Elson, SL Adams, WC Merrick, B Safer… - Journal of Biological …, 1975 - Elsevier
… This factor preparation was used as the source of initiation factors for the methionylvaline formation and globin synthesis assays. IF-Ml-Preparation of IF-Ml has been described …
Number of citations: 37 www.sciencedirect.com
WN Burnette, W Cieplak, VL Mar, KT Kaljot, H Sato… - Science, 1988 - science.org
… Sl/6A is an Si analog in which the mature amino-terminal aspartylaspartate is replaced with methionylvaline; S1/33B has its first 14 amino acid residues replaced with methionylvaline. …
Number of citations: 171 www.science.org
RS Ranu - Proceedings of the National Academy of …, 1983 - National Acad Sciences
… The assay of the formation of initiation dipeptide (methionylvaline) in vanadate-treated samples showed that even though there was a noticeable increase in radioactive Met-tRNAf …
Number of citations: 15 www.pnas.org
Y Pan, KE Webb Jr - The Journal of nutrition, 1998 - academic.oup.com
… For instance, leucylmethionine, methionylvaline and methionylmethionine were utilized as effectively as methionine by C 2 C 12 myogenic cells and better than methionine by MAC-T …
Number of citations: 27 academic.oup.com
WN BURNETTE, W CIEPLAK, VL MAR… - The Pediatric …, 1989 - researchgate.net
… S1/6A is an S1 analog in which the mature amino-terminal aspartylaspartate is replaced with methionylvaline; S1/33B has its first 14 amino acid residues replaced with methionylvaline. …
Number of citations: 2 www.researchgate.net
Y Pan, PK Bender, RM Akers… - The Journal of …, 1996 - academic.oup.com
… Methionylmethionine, methionylvaline and leucylmethionine were uti lized as efficiently as … mechanism for the utilization of methionylvaline, methionylleucine, methionylmethionine and …
Number of citations: 61 academic.oup.com

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